2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
Overview
Description
The compound 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole is a derivative of 1,3,4-thiadiazole, a heterocyclic compound containing both sulfur and nitrogen within the ring structure. This class of compounds has been extensively studied due to their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of aromatic amines with sodium thiocyanate and other reagents. For instance, the synthesis of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole derivatives has been reported using a synthetic protocol that involves the reaction of 2-aryl-2H-1,2,3-triazole-4-carboxylic acids with thiosemicarbazide . Another synthetic approach for related compounds includes the reaction of 2-amino-5-cyclopropyl-1,3,4-thiadiazole with phenacyl bromide . These methods highlight the versatility of 1,3,4-thiadiazole chemistry in introducing various substituents to the core structure.
Molecular Structure Analysis
The molecular and electronic structure of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole has been investigated using Density Functional Theory (DFT), revealing insights into its tautomeric forms and the existence of the amino tautomer in the solid state . The crystal structures of related compounds, such as 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine, have been determined, showing hydrogen bonding and (\pi)-(\pi) stacking interactions that contribute to the stability of the molecular conformation .
Chemical Reactions Analysis
1,3,4-Thiadiazole derivatives exhibit a range of reactivities, including the ability to undergo alkylation, acylation, and nitrosation reactions. The ambident nucleophilic behavior of 2-amino-5-bromo-1,3,4-thiadiazoles allows for the formation of thiadiazolines and other thiadiazole derivatives, suggesting amine-imine tautomerism . Additionally, bromoderivatives of thiadiazoles serve as important precursors for the synthesis of dyes and photovoltaic materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole derivatives are influenced by their molecular structure. The presence of electronegative substituents such as bromine and trifluoromethyl groups can affect the compound's dipole moment, polarizability, and hyperpolarizability, which are important parameters for understanding the compound's interactions with biological targets and its potential bioactivity . The crystal structure analysis of related compounds provides additional information on the molecular conformation and intermolecular interactions, which are crucial for the material's properties and applications .
Scientific Research Applications
Anti-Tubercular Activity
A series of derivatives including 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. These compounds exhibited moderate to good activity, indicating potential in tuberculosis treatment (Gadad, Noolvi, & Karpoormath, 2004).
Anticancer Evaluation
Research into 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole derivatives has also shown promising anticancer properties. One derivative was particularly effective against leukemic cancer cell lines, highlighting the potential of these compounds in cancer therapy (Noolvi et al., 2011).
Pharmacological Activities
The transformation of 5-substituted 2-amino-1,3,4-thiadiazoles into corresponding 2-bromo derivatives and their further reaction has resulted in compounds displaying a range of pharmacological activities, such as antihistaminic, anticholinergic, and norepinephrine-potentiating activities (Lalezari et al., 1975).
Photodynamic Therapy for Cancer
Research into zinc phthalocyanine derivatives, substituted with 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole, has shown significant potential for use as Type II photosensitizers in photodynamic therapy for the treatment of cancer. These compounds exhibit high singlet oxygen quantum yield, a key factor for effective cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
COX-2 Inhibitors
A series of imidazo[2,1-b]-1,3,4-thiadiazole derivatives, including 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole, have been synthesized and shown to possess significant cyclooxygenase-2 inhibitory activity. These findings suggest potential applications in the development of new anti-inflammatory drugs (Gadad et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-5-(trifluoromethyl)-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3BrF3N2S/c4-2-9-8-1(10-2)3(5,6)7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTVLLPQCMJOGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3BrF3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512113 | |
Record name | 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole | |
CAS RN |
37461-61-3 | |
Record name | 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-(trifluoromethyl)-1,3,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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